4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives
Reduction: Formation of reduced indole derivatives
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It binds to tubulin, a protein involved in cell division, and inhibits its polymerization, thereby disrupting the formation of microtubules . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N1-(1H-indol-4-yl)cyclohexane-1-carboxamide
- 1-benzyl-indole derivatives
- Indole-3-acetic acid derivatives
Uniqueness
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is unique due to its specific structure, which combines an indole moiety with a piperazine ring and a benzyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(22-19-14-21-18-9-5-4-8-17(18)19)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPVVJCIAODAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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